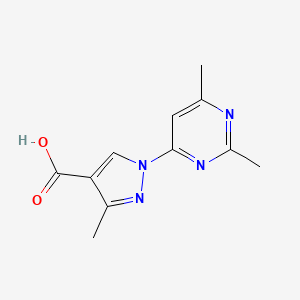
4-Nitro-3-(piperazin-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-3-(piperazin-1-yl)phenol is a chemical compound that features a nitro group, a piperazine ring, and a phenol group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group and the piperazine ring in its structure makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3-(piperazin-1-yl)phenol typically involves the nitration of 3-(piperazin-1-yl)phenol. One common method is to start with 3-(piperazin-1-yl)phenol and treat it with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the phenol ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Nitro-3-(piperazin-1-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Electrophiles such as halogens or sulfonyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4-amino-3-(piperazin-1-yl)phenol.
Substitution: Formation of various substituted phenols depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Nitro-3-(piperazin-1-yl)phenol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Nitro-3-(piperazin-1-yl)phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The piperazine ring can bind to receptors or enzymes, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
4-(Piperazin-1-yl)phenol: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-(Piperazin-1-yl)phenol: Similar structure but without the nitro group, leading to different reactivity and applications.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a piperazine ring but has different substituents, leading to different biological activities.
Uniqueness
4-Nitro-3-(piperazin-1-yl)phenol is unique due to the presence of both the nitro group and the piperazine ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H13N3O3 |
|---|---|
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
4-nitro-3-piperazin-1-ylphenol |
InChI |
InChI=1S/C10H13N3O3/c14-8-1-2-9(13(15)16)10(7-8)12-5-3-11-4-6-12/h1-2,7,11,14H,3-6H2 |
Clave InChI |
QXPXOBQENBKHJD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=C(C=CC(=C2)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(1R,2R)-2-(trifluoromethyl)cyclopropyl]boronic acid](/img/structure/B13545760.png)



![10,10-Difluoro-8-azabicyclo[4.3.1]decane-1-carboxylicacidhydrochloride](/img/structure/B13545796.png)

![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-amine](/img/structure/B13545802.png)

![[2-(aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-5-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B13545824.png)


